![molecular formula C25H40O11 B1249658 Eriojaposide B](/img/structure/B1249658.png)
Eriojaposide B
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Overview
Description
Eriojaposide B is an O-acyl carbohydrate.
Scientific Research Applications
1. Eriobotrya Japonica Extracts
Eriojaposide B, along with other compounds, has been isolated from the leaf extract of Eriobotrya japonica. The research on these compounds primarily focuses on their structure and chemical properties (Ito et al., 2001).
2. Eriocalyxin B and Adipogenesis
While not directly about this compound, studies on Eriocalyxin B, a related compound, have shown its effect on inhibiting adipogenesis in adipocytes, impacting cell cycle arrest and fat cell development (Mu et al., 2020).
3. Eriocalyxin B in Prostate Cancer
Eriocalyxin B has also been studied for its effects on inducing apoptosis and autophagy in prostate cancer cells, implicating potential therapeutic uses in cancer treatment (Yu et al., 2019).
4. Eriocalyxin B in Leukemia
Research on Eriocalyxin B includes its impact on leukemia cells, particularly its role in inducing apoptosis and affecting signaling pathways like NF-κB and MAPK (Wang et al., 2007).
5. Eriocalyxin B Biological Activities
A comprehensive review of Eriocalyxin B's biological activities highlights its anti-cancer and anti-inflammatory effects, and its potential in modulating cell signaling pathways in cancerous cells (Riaz et al., 2019).
6. Eriocalyxin B in Lymphoma
Eriocalyxin B's effects on lymphoma cells have been studied, showing its potential in inducing apoptosis through various signaling pathways, which broadens its value in hematological malignancy treatments (Zhang et al., 2010).
7. Eriocalyxin B in Autoimmune Diseases
Eriocalyxin B has shown efficacy in experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, suggesting its role in autoimmune disease treatment (Lu et al., 2013).
properties
Molecular Formula |
C25H40O11 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C25H40O11/c1-11-8-14(26)9-25(4,5)15(11)7-6-12(2)34-24-22(32)20(30)18(28)16(36-24)10-33-23-21(31)19(29)17(27)13(3)35-23/h6-8,12-13,15-24,27-32H,9-10H2,1-5H3/b7-6+/t12-,13+,15+,16-,17+,18-,19-,20+,21-,22-,23-,24-/m1/s1 |
InChI Key |
AFWVBXLXFDAISA-GPRPIQDKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C)/C=C/[C@H]3C(=CC(=O)CC3(C)C)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C)C=CC3C(=CC(=O)CC3(C)C)C)O)O)O)O)O)O |
synonyms |
(6R,9R)-3-oxo-alpha-ionyl-9-O-alpha-rhamnopyranosyl-(1''-6')-beta-glucopyranoside eriojaposide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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